molecular formula C19H17ClN4O4S B4536624 5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4536624
M. Wt: 432.9 g/mol
InChI Key: KDPPMOGDDSBWAQ-RIYZIHGNSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds typically involves condensation reactions under specific conditions. For example, Asiri and Khan (2010) synthesized a pyrimidine derivative by condensation of 1,3-diethyl-2-thiobarbituric acid with a specific aldehyde in ethanol in the presence of pyridine, highlighting the structural confirmation through various spectral analyses (Asiri & Khan, 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives and similar compounds is often confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques provide detailed insights into the molecular geometry and electronic structure, crucial for understanding the chemical behavior of such compounds.

Chemical Reactions and Properties

Reactions involving pyrimidine derivatives can vary based on the functional groups attached to the core structure. Studies such as the one by Kinoshita et al. (1992) on bromosubstituted pyrimidinedione derivatives demonstrate the diversity of reactions pyrimidine compounds can undergo, including bromination and nitration, which are pivotal in further modifying the compound's chemical properties (Kinoshita et al., 1992).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystal structure are determined using various analytical methods. These properties are essential for understanding the stability and application potential of the compound in various environments.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further functionalization, are key for the application of pyrimidine derivatives in synthesis and pharmaceuticals. For instance, the study by Gomha et al. (2017) on the synthesis of a novel compound and its antitumor activities provides insights into the chemical behavior and potential applications of pyrimidine derivatives (Gomha et al., 2017).

properties

IUPAC Name

(5E)-5-[[1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4S/c1-4-22-18(26)14(17(25)21-19(22)29)8-12-7-10(2)23(11(12)3)13-5-6-15(20)16(9-13)24(27)28/h5-9H,4H2,1-3H3,(H,21,25,29)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPPMOGDDSBWAQ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[[1-(4-chloro-3-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
5-{[1-(4-chloro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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